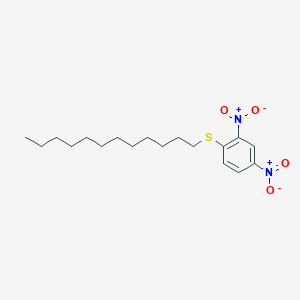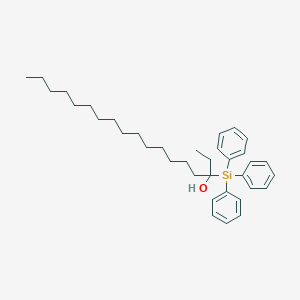![molecular formula C12H14N2S B11953924 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione CAS No. 13157-25-0](/img/structure/B11953924.png)
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione is a heterocyclic compound characterized by a spiro linkage between an imidazolidine ring and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the production process .
化学反応の分析
Types of Reactions
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidine derivatives .
科学的研究の応用
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione
- Spiro[indoline-3,2’-thiazolidine]-2,4’-diones
- Imidazolidin-2,4-dione derivatives
Uniqueness
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
特性
CAS番号 |
13157-25-0 |
|---|---|
分子式 |
C12H14N2S |
分子量 |
218.32 g/mol |
IUPAC名 |
spiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-2'-thione |
InChI |
InChI=1S/C12H14N2S/c15-11-13-8-12(14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H2,13,14,15) |
InChIキー |
LDLQRBJVEXZKAW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C3(C1)CNC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




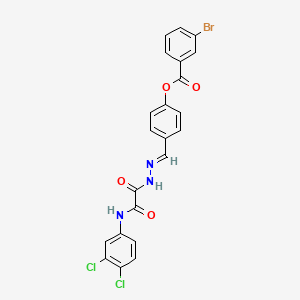
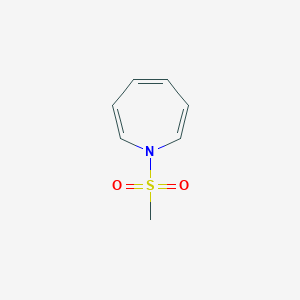

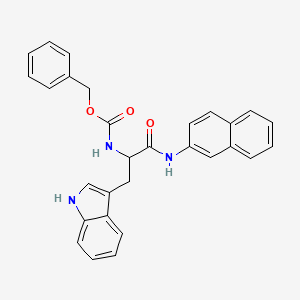

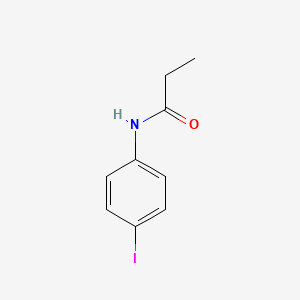
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
